molecular formula C13H16Br3N3 B15343030 2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide CAS No. 101564-94-7

2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide

Cat. No.: B15343030
CAS No.: 101564-94-7
M. Wt: 454.00 g/mol
InChI Key: KIGDEWDTMMEPCZ-UHFFFAOYSA-N
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Description

2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide is a synthetic organic compound that belongs to the class of imidazolines. This compound is characterized by the presence of a naphthylamino group substituted with bromine atoms and an imidazoline ring. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide typically involves the following steps:

    Bromination: The starting material, 5,6,7,8-tetrahydro-1-naphthylamine, is brominated using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces bromine atoms at the 2 and 4 positions of the naphthyl ring.

    Imidazoline Formation: The brominated intermediate is then reacted with ethylenediamine under reflux conditions to form the imidazoline ring. This reaction is typically carried out in a polar solvent such as ethanol or methanol.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid to the imidazoline compound to form the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazoline derivatives.

Scientific Research Applications

2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichloro-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide
  • 2-(2,4-Difluoro-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide
  • 2-(2,4-Diiodo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide

Uniqueness

2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit different chemical and physical properties, making it suitable for specific applications.

Properties

CAS No.

101564-94-7

Molecular Formula

C13H16Br3N3

Molecular Weight

454.00 g/mol

IUPAC Name

N-(2,4-dibromo-5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;bromide

InChI

InChI=1S/C13H15Br2N3.BrH/c14-10-7-11(15)12(18-13-16-5-6-17-13)9-4-2-1-3-8(9)10;/h7H,1-6H2,(H2,16,17,18);1H

InChI Key

KIGDEWDTMMEPCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=C2NC3=NCC[NH2+]3)Br)Br.[Br-]

Origin of Product

United States

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